![molecular formula C14H13NO B13078085 4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)
4'-Methyl-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the biphenyl family It is characterized by the presence of a carboxamide group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid with an amine. The carboxylic acid can be prepared through various methods, including the oxidation of 4’-Methyl-[1,1’-biphenyl]-4-methyl. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 4’-Methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methyl-[1,1’-biphenyl]-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4’-Methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the binding.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different reactivity and applications.
4’-Methyl-[1,1’-biphenyl]-4-amine: Contains an amine group, which can participate in different types of chemical reactions compared to the carboxamide.
Uniqueness
4’-Methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both the biphenyl structure and the carboxamide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16) |
Clave InChI |
ZIDALIBIYLTVJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


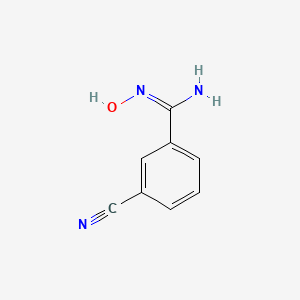
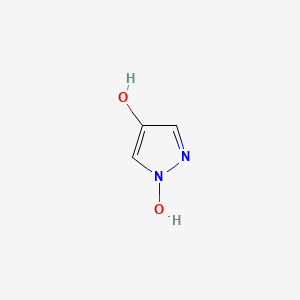

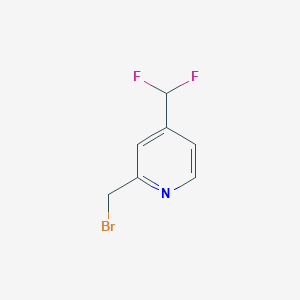
![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)

![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
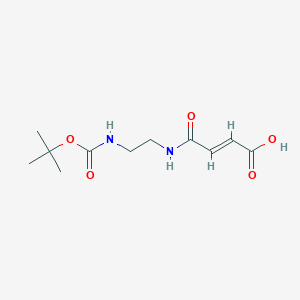
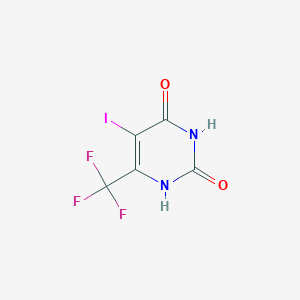

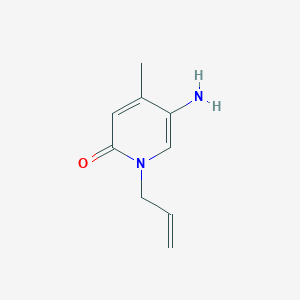
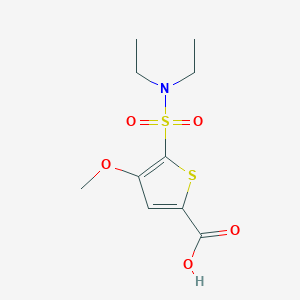

![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
